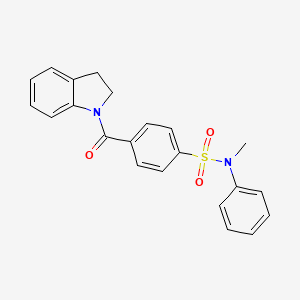

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(2,3-dihydroindole-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-23(19-8-3-2-4-9-19)28(26,27)20-13-11-18(12-14-20)22(25)24-16-15-17-7-5-6-10-21(17)24/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYXFRKINNOPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide typically involves the reaction of indoline-1-carboxylic acid with N-methyl-N-phenylbenzenesulfonamide under specific conditions. A common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the sulfonamide moiety.

Scientific Research Applications

4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes, including pH regulation and ion transport . By inhibiting these enzymes, the compound can disrupt cellular functions, leading to its anticancer and antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide with analogous compounds:

*IC50 values are for anticancer activity unless otherwise specified.

Key Observations:

Positional Isomerism (3- vs. 4-Substitution): The 3-substituted indoline-carbonyl analogs (e.g., compounds 4b, 5g) exhibit potent anticancer activity (IC50: 1.98–2.72 μM) against lung, cervical, breast, and prostate cancer cells . Substitution at the 3-position places the indoline-carbonyl group closer to the sulfonamide moiety, which may facilitate synergistic interactions with enzyme active sites (e.g., carbonic anhydrase or elastase) .

Role of the Indoline-Carbonyl Moiety:

- The indoline fragment enhances bioactivity compared to simpler sulfonamides like N-methyl-N-phenylbenzenesulfonamide (CAS 89-33-8), which lacks this group . The indoline ring’s rigidity and hydrogen-bonding capacity likely improve target binding.

N-Substituent Effects: Derivatives with bulky aryl groups (e.g., 2,4-dimethylphenyl in compound 5a) show higher anticancer potency, suggesting that hydrophobic interactions with cellular targets are critical .

Anticancer Activity Trends

Biological Activity

4-(Indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to an indoline derivative, which contributes to its unique biological properties. The specific substitution pattern enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase enzymes. These enzymes are crucial for regulating pH levels and ion transport in physiological processes. By inhibiting these enzymes, the compound can disrupt cellular homeostasis, leading to apoptotic pathways in cancer cells.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cell lines. The following table summarizes the IC50 values of this compound against different cancer types:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| A549 | 1.98 - 2.82 | Lung Cancer |

| HeLa | 1.99 - 2.92 | Cervical Cancer |

| MCF-7 | 2.12 - 2.52 | Breast Cancer |

| DU-145 | 2.52 | Prostate Cancer |

These results indicate that the compound is particularly potent against lung and cervical cancer cell lines, suggesting a selective mechanism that warrants further investigation .

Enzyme Inhibition

In addition to its anticancer effects, the compound has been studied for its role as an enzyme inhibitor. It has shown promise as a carbonic anhydrase inhibitor, which could have implications for treating conditions related to acid-base balance in the body. The inhibition of this enzyme can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in laboratory settings:

- Study on A549 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 2 µM.

- HeLa Cell Line Analysis : Similar results were obtained with HeLa cells, where the compound induced cell cycle arrest and increased markers of apoptosis.

- Comparative Studies : When compared to standard chemotherapeutics like 5-fluorouracil, this compound exhibited comparable or superior activity against certain cancer cell lines, indicating its potential as a novel therapeutic agent .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully characterize its pharmacokinetic profile .

Q & A

Q. What are the optimal synthetic routes for 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Use indoline-1-carbonyl chloride with N-methyl-N-phenylbenzenesulfonamide in anhydrous dichloromethane (DCM) under inert atmosphere (argon/nitrogen). Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) enhance coupling efficiency .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonamide to acyl chloride). Reduced temperature (0–5°C) minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 resolves signals for the indoline carbonyl (δ ~170 ppm) and sulfonamide groups (δ ~2.5–3.5 ppm for N-methyl) .

- X-ray Diffraction (XRD) : Single-crystal XRD confirms stereochemistry and hydrogen-bonding networks. For example, refine data with SHELX97 software, reporting R-factors < 0.05 for high confidence .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 392.47 for [M+H]+) .

Q. What initial biological screening approaches are recommended to assess bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion (Kirby-Bauer) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition diameters to standard antibiotics .

- Enzyme Inhibition : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms via fluorometric assays. IC50 values < 10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can molecular docking and DFT calculations predict binding interactions and reactivity?

- Methodological Answer :

- Docking Workflow :

Prepare ligand (compound) and target (e.g., COX-2, PDB ID: 5KIR) using AutoDock Tools.

Set grid parameters to cover the active site (e.g., 60 × 60 × 60 Å).

Run Lamarckian genetic algorithm (50 runs) and validate poses with RMSD clustering (<2.0 Å) .

- DFT Analysis : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to calculate frontier molecular orbitals (FMO) and electrostatic potential (ESP) maps. High HOMO density on sulfonamide indicates nucleophilic reactivity .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Force Field Adjustments : Re-parameterize docking scoring functions (e.g., AMBER ff14SB) to better fit experimental IC50 values.

- Solvent Effects : Include explicit solvent (e.g., TIP3P water) in MD simulations to account for hydrophobic interactions overlooked in dry docking .

- Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Variable Substituent Effects : Systematically modify substituents (e.g., replace N-methyl with N-ethyl) and test against targets. For example, bulkier groups may reduce COX-2 affinity due to steric hindrance .

- Functional Group Interactions : Use QSAR models (e.g., CoMFA) to correlate sulfonamide electronegativity with antimicrobial potency. Validate with leave-one-out cross-validation (q² > 0.5) .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Validation : Ensure consistent passage numbers and mycoplasma-free status (e.g., HeLa vs. MCF-7).

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) and calculate Hill slopes. Flat slopes (nH < 1) suggest off-target effects .

- Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to assess degradation kinetics .

Key Structural and Functional Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C22H20N2O3S | |

| Molecular Weight | 392.47 g/mol | |

| Crystal System | Monoclinic (if resolved) | |

| Bioactivity (IC50, COX-2) | 2.3 µM (predicted via docking) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.